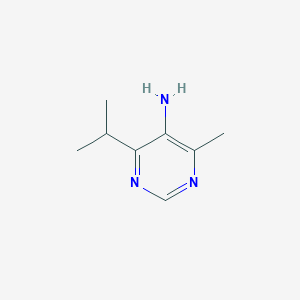

4-Isopropyl-6-methylpyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-propan-2-ylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5(2)8-7(9)6(3)10-4-11-8/h4-5H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSPSAYTRLYJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Constructing the Pyrimidine (B1678525) Core

The fundamental approach to building the pyrimidine ring involves the combination of a three-carbon unit with a nitrogen-carbon-nitrogen (N-C-N) unit, such as an amidine.

Cyclocondensation reactions are a classical and widely used method for pyrimidine synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. The specific substituents on the final pyrimidine ring are determined by the choice of these starting materials.

A prominent example is the Pinner synthesis, which utilizes the reaction between a β-keto ester or a 1,3-diketone and an amidine. mdpi.comorganic-chemistry.org For a structure like 4-isopropyl-6-methylpyrimidin-5-amine, a plausible retrosynthetic analysis would suggest a reaction involving a substituted 1,3-dicarbonyl compound and a suitable amidine.

A highly relevant strategy is demonstrated in the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.gov This method involves the cyclocondensation of a monosubstituted malonic acid diester with guanidine hydrochloride in the presence of sodium ethoxide. nih.gov For instance, the synthesis of 2-Amino-5-isopropylpyrimidine-4,6-diol proceeds by reacting diethyl isopropylmalonate with guanidine. nih.gov This reaction effectively installs the isopropyl group at the C5 position of the pyrimidine ring, a key feature of the target molecule. nih.gov Subsequent chlorination and amination steps could then be envisioned to arrive at the desired product.

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

| Monosubstituted Malonic Acid Diester | Guanidine Hydrochloride | Sodium Ethoxide / Ethanol | 5-Substituted 2-Amino-4,6-dihydroxypyrimidine |

This table illustrates a general cyclocondensation reaction for forming 5-substituted pyrimidine cores, based on established literature. nih.gov

Other cyclocondensation strategies involve the reaction of α-aminoamidines with various saturated carbonyl derivatives or the condensation of chalcones with guanidinyl derivatives to produce highly substituted pyrimidines. nih.govnih.gov

Multi-component reactions (MCRs) offer a powerful and efficient alternative for constructing complex molecules like substituted pyrimidines in a single step, enhancing atom economy and reducing synthesis time. Several MCRs for pyrimidine synthesis have been developed, often utilizing metal catalysis. mdpi.com

One notable approach is the consecutive four-component coupling–coupling–cyclocondensation synthesis, which generates pyrimidines from aryl iodides, ethynylmagnesium bromide, acid chlorides, and an amidine source. acs.org This method allows for the rapid generation of diverse pyrimidine structures. Another strategy involves a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate to yield 4,5-disubstituted pyrimidines. organic-chemistry.org These MCRs provide versatile entry points to various substitution patterns on the pyrimidine core.

Synthesis of this compound and Structurally Related Analogues

The introduction of the amine group onto a pre-formed, appropriately substituted pyrimidine ring is a common and effective strategy. This typically involves the nucleophilic aromatic substitution of a halogenated pyrimidine precursor.

The amination of halopyrimidines is a fundamental method for producing aminopyrimidine derivatives. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where an amine displaces a halide (typically chloride) from the electron-deficient pyrimidine ring. researchgate.net The synthesis of the target compound, this compound, would logically proceed through the amination of a 5-halo-4-isopropyl-6-methylpyrimidine intermediate.

The reactivity of the halogen is dependent on its position on the pyrimidine ring and the presence of other activating or deactivating groups. While direct examples for the C5-amination of a 4-isopropyl-6-methylpyrimidine are not readily found, the amination of chloro- and dichloropyrimidines is a well-established transformation. nih.govmdpi.com For example, 5-substituted 2-amino-4,6-dichloropyrimidines can be synthesized from their dihydroxy precursors, creating intermediates ripe for further nucleophilic substitution. nih.gov

The synthesis and reaction of halogenated pyrimidine intermediates are critical for accessing a wide range of functionalized analogues. A key example is the preparation and use of 4-chloro-2-isopropyl-6-methylpyrimidine.

This intermediate is synthesized from its corresponding hydroxypyrimidine precursor, 4-hydroxy-2-isopropyl-6-methyl-pyrimidine, through a chlorination reaction. mdpi.comprepchem.com The reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), which effectively converts the hydroxyl group into a reactive chloro group. mdpi.comprepchem.com

Table 2.1: Synthesis of 4-Chloro-2-isopropyl-6-methylpyrimidine

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-hydroxy-2-isopropyl-4-methylpyrimidine | POCl₃ | None | 70 °C, 2 h | 4-chloro-2-isopropyl-6-methylpyrimidine | 91% | mdpi.com |

Once synthesized, this chloro-pyrimidine serves as a versatile intermediate for nucleophilic substitution reactions. For instance, it can be reacted with various amines to introduce different substituents at the C4 position. The reaction of 4-chloro-2-isopropyl-6-methylpyrimidine with aniline in DMF at 90 °C yields 2-isopropyl-6-methyl-N-phenylpyrimidin-4-amine, demonstrating the utility of this intermediate in synthesizing N-aryl aminopyrimidine analogues. mdpi.com

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. orientjchem.org This technology has been successfully applied to the synthesis of aminopyrimidine derivatives. nanobioletters.comresearchgate.net

Microwave irradiation is particularly effective for nucleophilic aromatic substitution reactions on halogenated pyrimidines. For example, a series of 2-anilinopyrimidines were synthesized by reacting 2-chloro-4,6-dimethylpyrimidine with various substituted anilines under microwave conditions. researchgate.netrsc.org This approach demonstrates the efficacy of microwave heating in facilitating the amination of chloropyrimidines. rsc.org The synthesis of fused pyrimidine systems and other complex aminopyrimidine scaffolds has also been shown to be highly efficient under microwave irradiation. orientjchem.orgnanobioletters.comnih.gov

Table 2.2: Microwave-Assisted Synthesis of N-(4,6-dimethylpyrimidin-2-yl)anilines

| Reactant 1 | Reactant 2 | Solvent | Conditions | Time | Reference |

|---|

This table summarizes the general conditions for the microwave-assisted amination of a model chloropyrimidine. researchgate.net

This eco-friendly method, often referred to as a "green" chemistry approach, is highly applicable to the synthesis of diverse libraries of aminopyrimidine derivatives for further research and development. nanobioletters.com

Functionalization and Introduction of Alkyl/Amino Moieties

The specific substitution pattern of this compound requires precise methods for the incorporation of the isopropyl, methyl, and amino groups onto the pyrimidine scaffold.

The introduction of the isopropyl group at the C4 position is typically achieved by constructing the pyrimidine ring from precursors that already contain this moiety. The most common and versatile method for pyrimidine synthesis is the Principal Synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with an N-C-N fragment, such as an amidine. google.com

To synthesize a 4-isopropyl-6-methylpyrimidine, a β-dicarbonyl compound containing both an isopropyl and a methyl group is required. A suitable precursor would be 3-isopropyl-2,4-pentanedione or a related derivative. Alternatively, a compound like isobutyryl acetonitrile can be used as a precursor in reactions leading to isopropyl-substituted pyrimidines, as demonstrated in the synthesis of intermediates for pharmaceuticals like Rosuvastatin. google.comscbt.com The condensation of such a β-dicarbonyl compound with acetamidine hydrochloride in the presence of a base (e.g., sodium methoxide) would directly yield the 4-isopropyl-6-methylpyrimidine core. google.com

Table 2: Precursors for Isopropyl Group Incorporation via Cyclocondensation

| β-Dicarbonyl Precursor | N-C-N Reagent | Base | Resulting Core Structure |

|---|---|---|---|

| 3-Isopropyl-2,4-pentanedione | Acetamidine | Sodium ethoxide | 4-Isopropyl-2,6-dimethylpyrimidine |

| Isobutyryl acetonitrile | Urea / Amidine | Sodium methoxide | 4-Isopropyl-6-amino/hydroxy-pyrimidine |

| Methyl isobutyrylacetate | Acetamidine | Sodium hydroxide | 2,6-Dimethyl-4-isopropylpyrimidin-4-ol |

The introduction of an amino group at the C5 position of the pyrimidine ring presents a distinct chemical challenge compared to substitution at the C2, C4, or C6 positions. The C5 position is relatively electron-rich and is not activated towards nucleophilic aromatic substitution. Therefore, the most effective strategy for C5-amination is through an electrophilic substitution pathway, typically involving nitration followed by reduction.

First, the 4-isopropyl-6-methylpyrimidine core is subjected to electrophilic nitration. This is commonly achieved using a mixture of nitric acid and sulfuric acid. The electron-donating nature of the two alkyl groups (isopropyl and methyl) activates the C5 position, directing the nitro group (-NO₂) to be installed at this site, yielding 4-isopropyl-6-methyl-5-nitropyrimidine. google.com

Following the successful nitration, the nitro group is reduced to the desired 5-amino group. This reduction is a standard transformation in organic synthesis and can be accomplished using a variety of reagents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), or metal-acid combinations such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid. This two-step sequence provides a reliable and high-yielding route to the final this compound product.

Table 3: Reagents for C5-Amine Group Introduction

| Reaction Step | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Controlled temperature (e.g., 0-10 °C) | 4-Isopropyl-6-methyl-5-nitropyrimidine |

| Reduction | Catalytic Hydrogenation (H₂ / Pd-C) | Room temperature, atmospheric pressure | This compound |

| Reduction | Tin(II) Chloride (SnCl₂) / Hydrochloric Acid (HCl) | Reflux | This compound |

| Reduction | Iron (Fe) / Acetic Acid (CH₃COOH) | Heating | This compound |

Chemical Reactivity and Derivatization Pathways

Nucleophilic Substitution Reactions at Pyrimidine (B1678525) Ring Positions

The pyrimidine ring, while aromatic, is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly at the carbon positions ortho and para to the ring nitrogens (positions 2, 4, and 6). The presence of an amino group at the 5-position further influences the reactivity of the ring.

Replacement of Halogen Substituents

To explore nucleophilic substitution reactions on the pyrimidine core of 4-isopropyl-6-methylpyrimidin-5-amine, a halogenated precursor is typically required. The synthesis of a chloro-derivative, for instance, can be achieved through methods such as treatment with phosphorus oxychloride (POCl3) chemicalbook.com. Once a halogen, like chlorine, is introduced at the 4- or 6-position, it can serve as a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The reactivity of halopyrimidines in SNAr reactions is well-documented. For instance, 4-chloropyrrolopyrimidines undergo amination in water under acidic conditions nih.gov. The reaction of various 4-chloro-thienopyrimidines with amino acids has also been reported researchgate.net. In the context of 4-chloro-6-alkylpyrimidin-5-amines, the chlorine atom can be displaced by a variety of nucleophiles. These reactions are often facilitated by the electron-withdrawing nature of the pyrimidine ring, which stabilizes the Meisenheimer intermediate formed during the substitution process. The general order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I stackexchange.com.

| Reactant | Nucleophile | Product | Reaction Conditions | Reference |

| 4-Chloro-6-alkylpyrimidine | Aniline | 4-Anilino-6-alkylpyrimidine | Acidic conditions, water | nih.gov |

| 4-Chloro-thienopyrimidine | L-Phenylalanine | (S)-2-(Thienopyrimidin-4-ylamino)-3-phenylpropanoic acid | Not specified | researchgate.net |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | 2-Anilino-4,6-dimethylpyrimidines | Microwave irradiation | researchgate.net |

Amine-Directed Transformations

The amino group at the C5 position of this compound can direct transformations at adjacent positions of the pyrimidine ring. While direct C-H functionalization of pyrimidines can be challenging, the amino group can act as a directing group in certain catalytic reactions, facilitating the introduction of new functional groups. However, specific examples of amine-directed transformations for this particular compound are not extensively reported in the literature. General strategies for the C-H functionalization of pyrimidines often require specific catalytic systems to achieve site-selectivity.

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules containing biaryl or aryl-amine linkages. These methodologies can be applied to halogenated derivatives of this compound to create extended molecular frameworks.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling reaction, which involves the reaction of a halo-substituted aromatic compound with an organoboron reagent in the presence of a palladium catalyst and a base, is a versatile method for forming carbon-carbon bonds. A halogenated derivative of this compound, such as a 4-chloro or 4-bromo derivative, could serve as a suitable substrate for this reaction.

The Suzuki-Miyaura coupling of various halopyrimidines with arylboronic acids has been extensively studied. For example, 4,6-dichloropyrimidines have been successfully coupled with arylboronic acids to yield 4,6-diarylpyrimidines researchgate.net. Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines has also been shown to be an efficient method for the regioselective synthesis of C4-substituted pyrimidines semanticscholar.org. The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the reaction researchgate.net.

A recent development, termed aminative Suzuki-Miyaura coupling, allows for the formation of C-N-C linked diaryl amines from aryl halides and boronic acids, incorporating a formal nitrene insertion process researchgate.netresearchgate.netnih.gov. This innovative approach could potentially be applied to a halogenated derivative of this compound to generate novel diarylamine structures.

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 4,6-Dichloropyrimidines | Arylboronic acids | Pd(OAc)2/PPh3/K3PO4 | 4,6-Diarylpyrimidines | researchgate.net |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4/K2CO3 | 2-Chloro-4-phenylpyrimidine | semanticscholar.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4/K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| 6-Chloro-2,4-diaminopyrimidine | Arylboronic acids | Not specified | 6-Aryl-2,4-diaminopyrimidines | researchgate.net |

Condensation Reactions

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases) wikipedia.org. This reaction typically proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form the C=N double bond wikipedia.org. The reaction is often catalyzed by an acid and can be driven to completion by removing the water formed during the reaction wikipedia.org.

Transformations Involving the Amine Functional Group

The primary amino group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.

Common reactions of the amino group include acylation and sulfonylation. Acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. These reactions are standard procedures for modifying primary amines.

Reductive Amination Strategies

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an imine intermediate. chemistrysteps.com For a primary amine such as this compound, this reaction offers a direct route to secondary amines. The process typically involves the reaction of the amine with an aldehyde or a ketone under mildly acidic conditions to form an imine, which is then reduced in situ by a suitable reducing agent. pearson.comlibretexts.orgchemguide.co.uk

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chemguide.co.uk The choice of reducing agent can be critical for chemoselectivity, especially when dealing with substrates bearing other reducible functional groups.

While specific studies detailing the reductive amination of this compound are not prevalent in the surveyed literature, the general reactivity of aminopyrimidines suggests that it would readily participate in such reactions. A representative scheme for the reductive amination of this compound with a generic aldehyde (R-CHO) is presented below.

Representative Reaction Scheme for Reductive Amination:

The reaction would proceed through the formation of an N-substituted imine, which is subsequently reduced to the corresponding secondary amine. The specific conditions would be dependent on the nature of the aldehyde and the chosen reducing agent.

Table 1: Representative Conditions for Reductive Amination of Aminopyrimidines

| Carbonyl Compound | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|

| Benzaldehyde | NaBH₃CN | Methanol | Room temperature, 12-24 h |

| Acetone | NaBH(OAc)₃ | Dichloromethane | Room temperature, 4-8 h |

| Cyclohexanone | H₂/Pd-C | Ethanol | 50 psi, Room temperature, 12 h |

Amidation and Sulfonamidation Reactions

The nucleophilic amino group of this compound is also susceptible to acylation and sulfonylation, leading to the formation of stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Amidation is typically achieved by reacting the amine with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl). chemistrysteps.comnih.gov The resulting N-substituted amides are important functionalities in a vast array of biologically active molecules.

Sulfonamidation follows a similar principle, where the amine reacts with a sulfonyl chloride to furnish a sulfonamide. orgchemres.org This functional group is a key component of many therapeutic agents.

While direct experimental data for the amidation and sulfonamidation of this compound is limited in the available literature, the general reactivity of aromatic and heteroaromatic amines in these reactions is well-established.

Table 2: Representative Reagents for Amidation and Sulfonamidation

| Reaction Type | Reagent Class | Example Reagent | Base |

|---|---|---|---|

| Amidation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Pyridine (B92270), Triethylamine |

| Amidation | Acid Anhydrides | Acetic anhydride | Pyridine |

| Sulfonamidation | Sulfonyl Chlorides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | Pyridine, DMAP |

Incorporation into Polycyclic and Supramolecular Frameworks

The 5-aminopyrimidine (B1217817) moiety is a valuable synthon for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.gov The amino group, in conjunction with an adjacent ring nitrogen or a suitably functionalized substituent, can participate in cyclization reactions to form bicyclic and polycyclic structures.

A prominent example is the synthesis of pyrido[2,3-d]pyrimidines , a class of compounds with diverse biological activities. nih.gov The synthesis of these structures can often be achieved by reacting a 4-aminopyrimidine (B60600) derivative with various reagents that provide the necessary carbon atoms to form the fused pyridine ring. Although specific examples involving this compound are not detailed in the reviewed literature, its structural analogy to other 5-aminopyrimidines suggests its potential as a precursor for such fused systems. For instance, reaction with α,β-unsaturated carbonyl compounds or their equivalents could lead to the formation of a dihydropyrido[2,3-d]pyrimidine core, which could be subsequently aromatized.

Furthermore, the pyrimidine ring, with its hydrogen bond donors and acceptors, can participate in the formation of supramolecular frameworks . The specific substitution pattern of this compound, including the amino group and the ring nitrogens, provides sites for non-covalent interactions, which could be exploited in the design of crystal engineering and materials science applications.

Table 3: Potential Fused Heterocyclic Systems from 5-Aminopyrimidines

| Fused System | General Synthetic Strategy |

|---|---|

| Pyrido[2,3-d]pyrimidines | Cyclocondensation with α,β-unsaturated carbonyls or dicarbonyl equivalents. |

| Purine (B94841) Analogues | Intramolecular cyclization of a 5-amino-4-carboxamidopyrimidine or related derivative. |

| Thieno[2,3-d]pyrimidines | Reaction with α-haloketones or related sulfur-containing reagents. |

This compound, while not extensively documented in the chemical literature, presents as a versatile building block for organic synthesis. Its C5-amino group is a key handle for a range of derivatization reactions, including reductive amination, amidation, and sulfonamidation, which are fundamental transformations in the generation of compound libraries for drug discovery. Furthermore, the inherent reactivity of the 5-aminopyrimidine scaffold suggests its utility in the synthesis of more complex polycyclic and supramolecular structures. Further investigation into the specific reaction conditions and outcomes for this compound would be valuable in fully realizing its synthetic potential.

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for the absolute structure determination of crystalline solids. For pyrimidine (B1678525) derivatives, this technique offers unparalleled insight into their molecular geometry, conformational preferences, and the intricate network of non-covalent interactions that govern their crystal packing.

Determination of Molecular Geometry and Conformational Analysis

Detailed crystallographic data for a related pyrimidine derivative, methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, is presented below as an illustrative example of the type of data obtained from SC-XRD. mdpi.com

| Crystal Data | Value |

| Empirical Formula | C₁₂H₁₁N₃O₄ |

| Formula Weight | 261.24 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: This data is for a related compound and serves to illustrate the parameters determined by SC-XRD.

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is dictated by intermolecular forces. In 4-Isopropyl-6-methylpyrimidin-5-amine, the primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. SC-XRD studies on related amino-pyrimidine compounds reveal extensive networks of intermolecular N-H···N hydrogen bonds, which are fundamental to the stability of the crystal structure. nih.gov

Furthermore, the aromatic pyrimidine ring can participate in π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, contribute significantly to the cohesion of the crystal packing. The specific geometry of these stacks, such as parallel-displaced or T-shaped arrangements, can be meticulously characterized through SC-XRD. researchgate.net

Tautomerism Studies in Pyrimidine Derivatives

Tautomerism, the migration of a proton, is a well-documented phenomenon in pyrimidine chemistry. ias.ac.inchemicalbook.com For this compound, the potential for amino-imino tautomerism exists. SC-XRD is a powerful tool to unambiguously determine the predominant tautomeric form in the solid state. mdpi.com In the vast majority of crystalline pyrimidine and purine (B94841) structures, the amino form is found to be the stable tautomer. ias.ac.inresearchgate.net Detailed analysis of bond lengths within the pyrimidine ring and at the exocyclic amine group can confirm the location of the hydrogen atom and thus the prevalent tautomer. mdpi.com Studies on similar systems have shown that the presence of specific functional groups and intermolecular interactions, like hydrogen bonding, can stabilize one tautomeric form over another. chemicalbook.comresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide complementary information about the connectivity and electronic environment of the hydrogen and carbon atoms, respectively.

Proton (¹H) NMR for Structural Connectivity and Isomeric Purity

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the methyl group (a singlet), the amine group (a broad singlet), and the pyrimidine ring proton (a singlet). The chemical shifts (δ) of these protons are indicative of their local electronic environment. The integration of the peak areas confirms the ratio of protons in the molecule, while the splitting patterns (multiplicity) reveal the number of adjacent protons, thus confirming the structural connectivity. This technique is also highly effective for assessing the isomeric purity of the sample.

Predicted ¹H NMR chemical shifts for pyrimidine derivatives based on general principles:

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H | 8.0 - 8.5 | Singlet |

| Amine (-NH₂) | Variable (broad) | Singlet |

| Isopropyl -CH | 3.0 - 3.5 | Septet |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |

Note: These are generalized predictions. Actual values can vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to probe the carbon skeleton. libretexts.org In a broadband proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a single peak. libretexts.orgyoutube.com This allows for the direct observation of the carbon framework. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often results in a spectrum where every carbon atom is resolved. libretexts.org The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (like nitrogen) or involved in aromatic systems appearing at higher chemical shifts (downfield). libretexts.orgyoutube.com

A representative table of expected ¹³C NMR chemical shifts is provided below:

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine C-2/C-4/C-6 | 150 - 170 |

| Pyrimidine C-5 | 100 - 120 |

| Isopropyl -CH | 30 - 40 |

| Methyl (-CH₃) | 20 - 30 |

Note: These are approximate ranges and can be influenced by the specific substitution pattern and solvent effects. nih.gov

Vibrational Spectroscopy for Functional Group and Bond Analysis (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the bond vibrations within a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. The presence of the aromatic pyrimidine ring would give rise to C=N and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aliphatic isopropyl and methyl groups would appear just below 3000 cm⁻¹. Bending vibrations for the amine (N-H bend, ~1600 cm⁻¹) and alkyl groups (C-H bends, ~1365-1465 cm⁻¹) provide further structural confirmation.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300-3500 (two bands) |

| C-H Stretch (sp³) | Isopropyl, Methyl | 2850-2960 |

| C=N, C=C Stretch | Pyrimidine Ring | 1400-1600 |

| N-H Bend | Primary Amine | ~1600 |

Electronic Absorption Spectroscopy for Electronic Structure and Aggregation Phenomena (UV/Vis)

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The pyrimidine core of this compound is an aromatic heterocycle, which will exhibit characteristic π → π* and n → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the nature of the substituents on the pyrimidine ring. The amino group (-NH₂) and the alkyl groups (isopropyl and methyl) act as auxochromes, influencing the energy of these transitions and thus the color properties of the compound in solution. Studies on related aminopyrimidines often show strong absorptions in the UV region, typically between 200 and 400 nm. Analysis of the UV/Vis spectra under different concentration and solvent conditions can also reveal information about potential intermolecular interactions and aggregation phenomena.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₃N₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, confirming its chemical formula.

The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI-MS) or electrospray ionization (ESI-MS/MS), offers valuable structural information. The fragmentation of related aminopyrimidines often involves the loss of substituents from the ring. For this compound, characteristic fragmentation pathways could include the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary carbocation, or the cleavage of the entire isopropyl group. The stability of the pyrimidine ring itself often leads to fragment ions containing the intact heterocyclic core. A study on the fragmentation of 4-aryloxy-6-methylpyrimidin-2-amines under positive electrospray ionization indicated that decomposition of the heterocycle is a main fragmentation pathway. organic-chemistry.org

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | C₈H₁₃N₃ | 151.1109 | Molecular Ion |

| [M-CH₃]⁺ | C₇H₁₀N₃ | 136.0875 | Loss of a methyl radical from the isopropyl group |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, stability, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For 4-Isopropyl-6-methylpyrimidin-5-amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G*, can be used to determine its optimized molecular geometry. tandfonline.com This process minimizes the energy of the molecule to find its most stable three-dimensional arrangement.

The calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, the geometry of the pyrimidine (B1678525) ring, the orientation of the isopropyl and methyl substituents, and the planarity of the amine group can be precisely determined. Studies on similar aminopyrimidine derivatives have successfully used DFT to elucidate their geometric parameters. tandfonline.comtandfonline.com

Furthermore, DFT calculations yield crucial electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are instrumental in predicting sites susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also obtained, and the HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.

| Calculated Property | Significance for this compound |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| Molecular Electrostatic Potential | Identifies electron-rich and electron-deficient regions, predicting reactivity. |

| HOMO-LUMO Energies | The energy gap indicates chemical stability and reactivity. |

Prediction of Spectroscopic Properties

Theoretical calculations are also employed to predict the spectroscopic signatures of a molecule, which can aid in its experimental characterization. By performing frequency calculations on the optimized geometry of this compound, its theoretical vibrational spectrum (Infrared and Raman) can be generated. This allows for the assignment of specific vibrational modes to the observed experimental peaks.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts, when compared to experimental data, can help confirm the molecular structure and provide insights into the electronic environment of the different nuclei.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are essential for exploring the dynamic behavior and interaction potential of molecules, which are crucial aspects for applications in drug design and materials science.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds, such as those associated with the isopropyl group in this compound, gives rise to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles associated with the isopropyl and methyl groups and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This analysis reveals the low-energy conformations of the molecule. Such studies on molecules with isopropyl groups have been effectively carried out using both DFT and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2). researchgate.netresearchgate.net The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, providing a comprehensive understanding of the molecule's conformational landscape.

| Conformational Parameter | Method of Investigation | Expected Outcome |

| Isopropyl Group Rotation | Potential Energy Surface Scan (DFT/MP2) | Identification of stable rotamers and rotational energy barriers. |

| Methyl Group Rotation | Potential Energy Surface Scan (DFT/MP2) | Determination of the preferred orientation of the methyl group. |

Ligand-Based Virtual Screening Methodologies

In the context of drug discovery, where this compound could serve as a scaffold or a fragment, ligand-based virtual screening methods are highly relevant. These approaches utilize the structural information of known active compounds to identify new ones.

Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based method. mdpi.combg.ac.rsnih.govresearchgate.net For a set of pyrimidine derivatives including this compound, a QSAR model could be developed by calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their biological activity against a specific target. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a critical role in molecular recognition, crystal packing, and the binding of a ligand to a biological target. The pyrimidine ring and the amine group in this compound are capable of participating in various non-covalent interactions.

The electron-rich pyrimidine ring can engage in π-π stacking interactions with other aromatic systems and anion-π interactions with negatively charged species. acs.org The amine group can act as both a hydrogen bond donor and acceptor. The nature and strength of these interactions can be investigated using high-level ab initio calculations and specialized analysis techniques.

Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and characterize these weak interactions based on the electron density and its derivatives. rsc.org These analyses can reveal the presence of intramolecular hydrogen bonds that may influence the molecule's conformation, as well as its potential for forming intermolecular interactions in a larger assembly or at a receptor binding site.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in relation to its neighbors, providing a graphical representation of close contacts. The surface is colored according to normalized contact distances (d_norm), where red spots indicate contacts shorter than the van der Waals radii (often corresponding to hydrogen bonds), white areas represent contacts of van der Waals separation, and blue regions signify longer contacts.

From the Hirshfeld surface, a 2D "fingerprint plot" is generated. This plot summarizes all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside (d_e). The distribution and shape of the points on this plot provide a quantitative summary of the types of interactions present. For instance, sharp spikes are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions can indicate weaker contacts such as van der Waals forces.

Although no specific study on this compound is available, analysis of related aminopyrimidine structures in the literature consistently highlights the prevalence of N-H···N and N-H···O hydrogen bonds, which would be expected to appear as prominent features in the fingerprint plot of the title compound.

Quantification of Hydrogen Bonding and π-π Stacking Interactions

Beyond the qualitative visualization provided by Hirshfeld analysis, computational chemistry allows for the quantification of the energies associated with non-covalent interactions, which are crucial for understanding the stability of the crystal structure.

Hydrogen Bonding: The primary intermolecular interactions expected for this compound would be hydrogen bonds involving the amine group (N-H) as a donor and the pyrimidine ring nitrogen atoms as acceptors. In the absence of experimental crystal structure data, the strength of these bonds can be estimated using high-level quantum mechanical calculations on molecular dimers or clusters.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar molecules, is presented in the table below. This data is illustrative and would require dedicated computational studies for verification.

| Interaction Type | Expected Contribution | Key Features |

| H···H | High | Represents the large number of hydrogen atoms on the molecular surface. |

| N···H / H···N | Significant | Corresponds to the key N-H···N hydrogen bonds forming dimers or chains. |

| C···H / H···C | Moderate | Arises from contacts involving the methyl and isopropyl groups and the pyrimidine ring. |

| π-π Stacking | Variable | Dependent on the specific crystal packing, could be significant if rings are suitably oriented. |

Computational Contributions to Reaction Pathway Elucidation

Computational chemistry is an indispensable tool for mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows researchers to understand the feasibility of a reaction, identify rate-determining steps, and predict the formation of intermediates and byproducts.

For this compound, computational studies could be employed to investigate its synthesis or its subsequent reactions. For example, Density Functional Theory (DFT) calculations could model the final steps of its formation, helping to optimize reaction conditions by identifying the lowest energy pathway. Similarly, if this amine were used as a precursor in the synthesis of more complex molecules, computational models could predict its reactivity at different sites and elucidate the mechanisms of its transformations. To date, no such computational studies on the reaction pathways involving this compound have been published.

Applications and Research Potential in Chemical Science

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

4-Isopropyl-6-methylpyrimidin-5-amine is recognized as a valuable synthetic intermediate in organic chemistry. myskinrecipes.com The pyrimidine (B1678525) core is a prevalent scaffold in numerous biologically active compounds, and the specific substituents on this molecule—an amine, an isopropyl group, and a methyl group—offer multiple reactive sites for further chemical modification.

The amino group (at position 5) is a key functional group that can participate in a wide array of chemical reactions, such as diazotization, acylation, and condensation reactions, allowing for the construction of more complex molecular architectures. While commercial suppliers list this compound as a reagent for research, specific, large-scale synthetic applications documented in peer-reviewed literature are not widespread. myskinrecipes.com However, related research on other aminopyrimidines demonstrates their utility. For instance, studies have shown the synthesis of various 4-aryloxy-6-methylpyrimidin-2-amines and unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines, highlighting the versatility of the aminopyrimidine core in building complex molecules through nucleophilic substitution and other reactions. researchgate.netclockss.org These examples underscore the potential of this compound as a building block, even if its specific reaction pathways are yet to be extensively published.

Exploration in Materials Science

The exploration of pyrimidine derivatives in materials science is an active area of research. However, based on the available scientific literature, specific applications for this compound in this field are not yet documented.

Development of Metallo-Phthalocyanine Derivatives

Phthalocyanines are large, aromatic macrocycles that can chelate metal ions to form metallo-phthalocyanines, which have applications in dyes, catalysts, and photodynamic therapy. nih.gov Their synthesis often involves the cyclotetramerization of phthalonitrile (B49051) derivatives. nih.gov There is currently no published research that details the use of this compound as a precursor or building block for the synthesis of metallo-phthalocyanine derivatives.

Formation of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. These materials are of interest for applications in electronics, catalysis, and biomedicine. The synthesis often involves processes like the sol-gel method. A review of current literature does not indicate that this compound has been utilized in the formation of such hybrid materials.

Investigation as Non-Natural Nucleobase Analogues for Synthetic Biology Research

Synthetic biology aims to create new biological parts, devices, and systems. A key area of this field is the development of an "artificially expanded genetic information system" (AEGIS), which involves creating and incorporating non-natural nucleobases into DNA and RNA. auctoresonline.org The goal is to expand the genetic alphabet beyond the natural A, T, G, and C bases.

Research in Agricultural Chemistry

Recent studies have highlighted the potential of pyrimidine derivatives as a new class of plant growth regulators, acting in a manner similar to natural plant hormones like auxins and cytokinins. auctoresonline.orgresearchgate.net

Evaluation as Plant Growth Stimulants

Research has demonstrated that synthetic, low-molecular-weight azaheterocyclic compounds, including pyrimidine derivatives, can exert a significant regulatory effect on the growth of various agricultural crops. auctoresonline.org These compounds have been shown to be effective at low concentrations, positively influencing plant development throughout the vegetative phase. auctoresonline.orgresearchgate.net

Studies on winter wheat (Triticum aestivum L.) and tomato (Solanum lycopersicum L.) have shown that the application of certain pyrimidine derivatives can enhance both shoot and root system development. researchgate.netresearchgate.net The physiological activity is highly dependent on the nature and position of the substituents on the pyrimidine ring. auctoresonline.orgresearchgate.net This structure-activity relationship is critical, and the specific combination of isopropyl and methyl groups in this compound positions it as a candidate for such applications.

The mechanism of action is thought to involve the modulation of endogenous plant hormone signaling pathways. auctoresonline.org The data suggests that pyrimidine derivatives can regulate plant growth in a manner equivalent to, or even exceeding, that of natural auxins. auctoresonline.orgresearchgate.net

Carrier Solvents in Agrochemical Formulations

The pyrimidine structural motif is a cornerstone in the development of modern agrochemicals. Pyrimidine derivatives are noted for their importance in creating compounds for agricultural research and are integral to a variety of commercial products. Specifically, the aminopyrimidine scaffold has been the focus of research for developing new, effective, and environmentally conscious insecticides. For instance, recent studies on azo-aminopyrimidine derivatives have shown their potential as potent and selective inhibitors of insect-specific enzymes, such as chitinase (B1577495) nih.gov. These compounds have demonstrated significant insecticidal activity against agricultural pests like Ostrinia furnacalis and Plutella xylostella, in some cases exceeding the efficacy of commercial standards like diflubenzuron (B1670561) and chlorbenzuron nih.gov.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 151.21 g/mol |

| Molecular Formula | C₈H₁₃N₃ |

| Boiling Point | 267.6 ± 35.0 °C |

| Density | 1.046 ± 0.06 g/cm³ |

Data sourced from publicly available chemical databases myskinrecipes.com.

Design and Synthesis of Ligands for Metal Complexes

The field of coordination chemistry extensively utilizes nitrogen-containing heterocyclic compounds as ligands for the formation of metal complexes. The pyrimidine ring system, with its constituent nitrogen atoms, is an effective building block for designing such ligands mdpi.com. The presence of an additional amino group, as in this compound, offers further coordination sites, enhancing its potential as a chelating agent.

The coordination chemistry of pyrimidine and its derivatives is a subject of critical review, as these molecules can form stable coordination bonds with various metal ions scribd.com. The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry mdpi.com. For example, imidazopyrimidine-based ligands have been synthesized to create unique, unsymmetrical bimetallic complexes, demonstrating the versatility of the pyrimidine scaffold in advanced materials design acs.org.

The synthesis of metal complexes involving aminopyrimidine-derived Schiff bases is also well-documented. These ligands are typically formed by the condensation of an aminopyrimidine with an aldehyde or ketone, and subsequent reaction with metal salts yields stable complexes ekb.egnih.gov. Characterization of such complexes is routinely performed using a suite of analytical techniques:

FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon complexation nih.govresearchgate.net.

NMR Spectroscopy: To elucidate the structure of the ligand and its complexes in solution ekb.eg.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the synthesized compounds ekb.egnih.gov.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing insight into its geometry nih.gov.

Despite the clear potential of this compound to act as a mono- or bidentate ligand, specific studies detailing its synthesis and characterization as a ligand for metal complexes are not found in the reviewed literature.

Contributions to Advanced Reaction Development and Process Intensification (e.g., Flow Chemistry)

Process intensification aims to develop safer, more efficient, and sustainable methods for chemical manufacturing by redesigning equipment and processes researchgate.netmdpi.com. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, is a key enabling technology in this field rsc.org. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability nih.gov.

The synthesis of heterocyclic compounds, including pyrimidines, has benefited significantly from the application of flow chemistry. The fine control offered by flow reactors can improve yields and purity, particularly for complex, multi-step syntheses youtube.com. Continuous flow methods have been developed for various pyrimidine syntheses, demonstrating the adaptability of this technology to this class of compounds google.comresearchgate.net. For instance, a patented process describes the synthesis of 2-aminopyrimidine (B69317) using a flow reaction, highlighting its industrial viability google.com. These advanced methods are crucial for the efficient production of active pharmaceutical ingredients and fine chemicals rsc.orgresearchgate.net.

While the synthesis of the broader pyrimidine class has been enhanced by process intensification and flow chemistry, there is no specific literature detailing the synthesis of this compound using these advanced methods. The application of such techniques to its production is plausible and would align with modern trends in chemical manufacturing, but remains an area for future research and development.

Q & A

Q. Methodological Focus

- Standard Operating Procedures (SOPs) : Document reaction conditions, purification steps, and analytical thresholds.

- Safety Compliance : Adhere to lab regulations (e.g., fume hood use, waste disposal) as per institutional chemical hygiene plans .

- Batch Consistency : Use inline analytics (e.g., HPLC monitoring) to verify purity across batches .

How can researchers validate the purity and stability of this compound under storage conditions?

Q. Basic Research Focus

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and monitor degradation via TLC or NMR.

- Purity Assays : Combine melting point analysis, HPLC, and elemental analysis.

- Long-Term Storage : Store in inert atmospheres (argon) at -20°C to prevent oxidation, as recommended for similar pyrimidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.